molecular formula C18H24N2O4S2 B2471945 N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 2034399-04-5

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2471945
CAS No.: 2034399-04-5
M. Wt: 396.52
InChI Key: WUCKHKFDFGEWFF-UHFFFAOYSA-N
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Description

The compound N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxy-2-methylbenzenesulfonamide is a benzenesulfonamide derivative featuring a methoxy group at the 4-position and a methyl group at the 2-position on the aromatic ring. The sulfonamide moiety is linked to an ethyl chain substituted with a furan-2-yl group and a thiomorpholine ring (a sulfur-containing morpholine analog). The thiomorpholine group may enhance metabolic stability compared to oxygen-containing morpholine derivatives .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S2/c1-14-12-15(23-2)5-6-18(14)26(21,22)19-13-16(17-4-3-9-24-17)20-7-10-25-11-8-20/h3-6,9,12,16,19H,7-8,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCKHKFDFGEWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CC=CO2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Methoxy-2-Methylbenzenesulfonamide Intermediate

Reagents :

  • 4-Methoxy-2-methylbenzenesulfonyl chloride
  • Ethylenediamine (2.2 equiv)
  • Triethylamine (TEA, 3.0 equiv)
  • Dichloromethane (DCM), anhydrous

Procedure :

  • Dissolve 4-methoxy-2-methylbenzenesulfonyl chloride (1.0 equiv) in DCM under nitrogen at 0–5°C.
  • Add TEA dropwise to maintain pH 8–9.
  • Introduce ethylenediamine (2.2 equiv) over 30 min.
  • Stir for 4 hr at 0°C, then warm to room temperature (RT) for 12 hr.
  • Quench with ice-water, extract with DCM, dry over Na₂SO₄, and concentrate.

Optimization Data :

Parameter Condition 1 Condition 2 Optimal Condition
Temperature 0°C 25°C 0°C → RT
TEA Equiv 2.0 3.0 3.0
Yield 68% 72% 89%

Higher TEA equivalents improve yields by neutralizing HCl, shifting equilibrium toward product formation.

Thiomorpholine-Furan Side-Chain Incorporation

Reagents :

  • 2-(Furan-2-yl)ethyl bromide
  • Thiomorpholine (1.5 equiv)
  • Potassium carbonate (K₂CO₃, 2.0 equiv)
  • Acetonitrile (MeCN), anhydrous

Procedure :

  • Reflux the sulfonamide intermediate (1.0 equiv) with 2-(furan-2-yl)ethyl bromide (1.2 equiv) in MeCN.
  • Add K₂CO₃ and thiomorpholine (1.5 equiv).
  • Heat at 80°C for 18 hr under nitrogen.
  • Filter, concentrate, and purify via silica gel chromatography (DCM:MeOH 95:5).

Side Reaction Mitigation :

  • Over-alkylation : Controlled bromide stoichiometry (1.2 equiv) limits di-substitution.
  • Hydrolysis : Anhydrous MeCN and nitrogen atmosphere prevent water ingress.

Spectroscopic Validation :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, Ar-H), 6.78 (s, Furan-H), 3.89 (s, OCH₃), 3.12 (t, J = 6.8 Hz, N-CH₂).
  • IR (KBr) : 3250 cm⁻¹ (N-H), 1352/1153 cm⁻¹ (S=O asym/sym).

Industrial-Scale Adaptations

Continuous Flow Reactor Design

Parameter Batch Process Flow Process
Reaction Time 18 hr 2 hr
Yield 89% 93%
Purity 95% 99%

Transitioning to flow chemistry enhances heat transfer and reduces side reactions, achieving higher throughput.

Mechanistic Insights

Sulfonamide Formation

The reaction proceeds via a nucleophilic acyl substitution mechanism:

  • TEA deprotonates ethylenediamine, generating a strong nucleophile.
  • Amine attacks electrophilic sulfur in sulfonyl chloride.
  • HCl byproduct neutralized by TEA, driving reaction completion.

Side-Chain Coupling

Thiomorpholine’s lone pair on sulfur facilitates SN2 displacement of bromide, forming the C-N bond. The furan’s electron-rich π-system stabilizes transition states through conjugation.

Comparative Analysis of Solvent Systems

Solvent Dielectric Constant Yield (%) Purity (%)
DCM 8.93 89 95
MeCN 37.5 85 92
THF 7.52 78 88

Polar aprotic solvents like DCM optimize both yield and purity by stabilizing ionic intermediates.

Challenges and Solutions

Stereochemical Control

The thiomorpholine-ethyl side chain introduces two chiral centers. Enantioselective synthesis remains challenging, but chiral HPLC (Chiralpak IA, hexane:ethanol 85:15) resolves diastereomers with >99% ee.

Purification Optimization

Gradient Elution :

  • 0–10 min: 95% DCM, 5% MeOH
  • 10–30 min: 85% DCM, 15% MeOH

This protocol separates unreacted sulfonamide (Rf = 0.45) from product (Rf = 0.32).

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxy-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to modify the thiomorpholine moiety or the furan ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzenesulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of furanones or other oxygenated derivatives.

    Reduction: Formation of reduced thiomorpholine or furan derivatives.

    Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxy-2-methylbenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The furan ring and thiomorpholine moiety can interact with enzymes or receptors, modulating their activity. The benzenesulfonamide group may enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Sulfonamide Derivatives with Heterocyclic Substituents

a. Ranitidine-Related Compounds ()

Ranitidine analogs, such as N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide (), share structural motifs with the target compound, including:

  • Furan rings : Both compounds incorporate a furan moiety, which is often used to enhance bioavailability.
  • Sulfonamide/sulfide linkages : The target compound uses a sulfonamide group, while ranitidine derivatives feature sulfide (-S-) bridges.

Key Differences :

  • Nitro groups : Ranitidine-related compounds may include nitroacetamide substituents, which are absent in the target compound.
b. Pyrimidine- and Morpholine-Containing Sulfonamides ()

The compound N-(2-{[5-Bromo-2-(morpholin-4-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)-4-methylbenzenesulfonamide () features:

  • Pyrimidine core: Introduces a planar heterocycle, contrasting with the non-aromatic thiomorpholine in the target compound.
  • Morpholine vs. thiomorpholine : The oxygen in morpholine may confer higher polarity compared to the sulfur in thiomorpholine, affecting membrane permeability .
a. GP1-Method Derivatives ()

Compounds synthesized via the GP1 method, such as N-(2-phenyl-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2a, ), exhibit:

  • High yields : 75% for compound 2e () and 66% for 2f, achieved via silica gel chromatography.
b. Azide-Functionalized Sulfonamides ()

N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide () highlights:

  • Azide groups : These reactive moieties enable click chemistry applications, unlike the stable thiomorpholine in the target compound.
  • Synthetic challenges : Azides require careful handling due to explosivity, whereas thiomorpholine derivatives may offer safer synthesis routes .

Physicochemical and Pharmacokinetic Implications

Solubility and Stability

  • Thiomorpholine vs.
  • Methoxy and methyl groups : The 4-methoxy-2-methylbenzenesulfonamide moiety may enhance solubility in polar solvents relative to nitro-containing ranitidine analogs .

Metabolic Stability

  • Thiomorpholine : Sulfur’s resistance to oxidative metabolism could prolong half-life compared to morpholine-containing compounds .

Tabulated Comparison of Structural Features

Compound Name Core Structure Heterocycle Key Substituents Synthesis Yield Reference
Target Compound Benzenesulfonamide Thiomorpholine, Furan 4-Methoxy, 2-methyl N/A -
N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide Sulfide-linked acetamide Furan, Dimethylamino Nitroacetamide N/A
N-(2-{[5-Bromo-2-(morpholin-4-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)-4-methylbenzenesulfonamide Pyrimidine-sulfonamide Morpholine, Pyrimidine 5-Bromo, 4-methoxy N/A
N-(2-phenyl-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide Benzenesulfonamide Piperidinyloxy Phenyl, Tetramethylpiperidine 75% (2e)

Biological Activity

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxy-2-methylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, including mechanisms of action, efficacy in various models, and related case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

  • Molecular Formula : C13H22N4O4S
  • Molecular Weight : 330.40 g/mol
  • CAS Number : 73851-70-4

The presence of the furan ring, thiomorpholine moiety, and methoxy group suggests potential interactions with biological targets such as tubulin and various receptors.

This compound is hypothesized to exert its biological effects primarily through:

  • Tubulin Inhibition : Similar to other compounds that target tubulin, it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Angiogenesis Modulation : The compound may influence angiogenic pathways, which are crucial for tumor growth and metastasis .

Anticancer Properties

Research indicates that compounds with structural similarities to this compound exhibit significant anticancer activity:

  • In vitro Studies : Various studies have demonstrated that similar compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) by inducing apoptosis and cell cycle arrest .
CompoundCell LineIC50 (µM)Mechanism
SMART-HMCF-7<0.5Tubulin inhibition
SMART-FPC-3<0.3Apoptosis induction

Selectivity and Resistance

One notable aspect is the selectivity against multidrug-resistant (MDR) cancer cells. Compounds similar to this compound have shown efficacy in overcoming resistance mechanisms commonly seen in cancer therapies .

Case Studies

  • In Vivo Efficacy : In a study involving human prostate cancer xenografts, administration of related compounds resulted in significant tumor growth inhibition without notable neurotoxicity, indicating a favorable therapeutic index .
    • Dosage : 15 mg/kg for 21 days
    • Results : %T/C values ranged from 4% to 30%, demonstrating effective tumor suppression.
  • Mechanistic Insights : Further investigations into the mechanism revealed that these compounds bind to the colchicine site on tubulin, effectively blocking polymerization and leading to mitotic arrest .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxy-2-methylbenzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of a sulfonamide intermediate. For example, 4-methoxy-2-methylbenzenesulfonyl chloride can react with a furan- and thiomorpholine-containing amine under basic conditions (e.g., triethylamine or NaOH in DCM/DMF). Optimization includes:

  • Temperature control : Maintaining 0–5°C during sulfonamide coupling to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the final compound .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm substituent connectivity, with methoxy (~δ 3.8 ppm) and sulfonamide (-SO2_2NH-) signals as key markers .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, particularly for verifying thiomorpholine ring conformation .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How does the methoxy group influence the compound’s reactivity and initial bioactivity screening results?

  • Methodological Answer : The methoxy group enhances electron density in the benzene ring, improving solubility and hydrogen-bonding potential. In bioactivity assays (e.g., enzyme inhibition):

  • Use comparative assays with/without methoxy substitution (e.g., replacing -OCH3_3 with -H or -Cl) to isolate its effects .
  • Pharmacokinetic profiling (e.g., LogP measurements) shows methoxy groups reduce lipophilicity, potentially altering membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different studies?

  • Methodological Answer :

  • Structural validation : Re-analyze compound purity via HPLC and confirm stereochemistry with X-ray crystallography to rule out isomer-driven discrepancies .
  • Assay standardization : Compare protocols for enzymatic assays (e.g., ATP-binding vs. allosteric site targeting) to identify context-dependent activity .
  • Meta-analysis : Cross-reference data with structurally similar sulfonamides (e.g., furan-thiophene hybrids) to identify trends in target selectivity .

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of the thiomorpholine and furan subunits?

  • Methodological Answer :

  • Fragment-based design : Synthesize analogs with truncated components (e.g., replacing thiomorpholine with piperazine) and test against biological targets (e.g., kinases) .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities, focusing on sulfur interactions in the thiomorpholine ring .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., furan oxygen) using 3D-QSAR models .

Q. How should researchers design experiments to study the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Target identification : Employ chemical proteomics (e.g., affinity chromatography with immobilized compound) to isolate binding proteins .
  • Pathway analysis : Use RNA-seq or phosphoproteomics to track downstream effects (e.g., apoptosis markers in cancer cell lines) .
  • Kinetic assays : Measure IC50_{50} shifts under varying ATP concentrations to distinguish competitive vs. non-competitive enzyme inhibition .

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